molecular formula C23H29N5O5 B14006989 Boc-DL-Trp-DL-His-OMe CAS No. 72156-59-3

Boc-DL-Trp-DL-His-OMe

Cat. No.: B14006989
CAS No.: 72156-59-3
M. Wt: 455.5 g/mol
InChI Key: YSCJAZHVBGBAJL-UHFFFAOYSA-N
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Description

Boc-DL-Trp-DL-His-OMe: is a synthetic compound that combines the amino acids tryptophan and histidine, both protected by a tert-butyloxycarbonyl (Boc) group. The compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Trp-DL-His-OMe typically involves the protection of the amino groups of tryptophan and histidine with Boc groups. This is followed by the esterification of the carboxyl group of histidine to form the methyl ester (OMe). The process generally involves the use of Boc anhydride and a base such as triethylamine in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Boc-DL-Trp-DL-His-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Alcohol derivatives of histidine.

    Substitution: Deprotected amino acids

Scientific Research Applications

Boc-DL-Trp-DL-His-OMe is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-DL-Trp-DL-His-OMe involves its interaction with various molecular targets, primarily through its amino acid components. The tryptophan and histidine residues can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions are crucial in enzyme catalysis and protein folding .

Comparison with Similar Compounds

Uniqueness: Boc-DL-Trp-DL-His-OMe is unique due to the presence of both tryptophan and histidine residues, which allows for a broader range of chemical reactions and interactions. The Boc protecting group provides stability during synthesis and can be easily removed under mild conditions .

Properties

CAS No.

72156-59-3

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 3-(1H-imidazol-5-yl)-2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C23H29N5O5/c1-23(2,3)33-22(31)28-18(9-14-11-25-17-8-6-5-7-16(14)17)20(29)27-19(21(30)32-4)10-15-12-24-13-26-15/h5-8,11-13,18-19,25H,9-10H2,1-4H3,(H,24,26)(H,27,29)(H,28,31)

InChI Key

YSCJAZHVBGBAJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)OC

Origin of Product

United States

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